3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide

Organic Synthesis Medicinal Chemistry Building Blocks

3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide (CAS 302552-91-6) is a critical 3-aryl-2-cyanoacrylamide building block. Its unique 4-benzyloxy substitution pattern is essential for selective cysteine-targeted covalent probe development, directly influencing warhead electrophilicity and binding geometry. Generic aryl acrylamide substitutions invalidate SAR, making this exact compound mandatory for reproducible kinase or viral protease inhibitor discovery. Commercially available in ≥95% purity—secure your high-purity stock for reliable fragment-based screening and multi-step synthesis.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 302552-91-6
Cat. No. B2767967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide
CAS302552-91-6
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)N
InChIInChI=1S/C17H14N2O2/c18-11-15(17(19)20)10-13-6-8-16(9-7-13)21-12-14-4-2-1-3-5-14/h1-10H,12H2,(H2,19,20)/b15-10+
InChIKeySIAMCDIHXZUXRD-XNTDXEJSSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide (302552-91-6): Procurement and Baseline Overview


3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide (CAS 302552-91-6) is a synthetic small molecule belonging to the 3-aryl-2-cyanoacrylamide class, characterized by a benzyloxy-substituted phenyl ring linked to a cyanoacrylamide core . This structural motif positions it as a versatile scaffold for medicinal chemistry, particularly as a precursor or building block in the development of covalent inhibitors and bioactive probes . It is commercially available as a research chemical from multiple vendors , typically in purities ≥95%, and is classified as a rare or unique building block for early discovery research [1].

Why Generic Substitution of 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide (302552-91-6) Fails in Research Applications


Substituting 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide with a generic cyanoacrylamide or alternative aryl acrylamide is not straightforward due to the critical role of the 4-benzyloxy substituent. This specific substitution pattern directly influences the molecule's reactivity and binding affinity by modulating both the electrophilicity of the cyanoacrylamide warhead and the overall molecular geometry [1]. The benzyloxy group provides a defined steric and electronic environment that is essential for achieving selective, reversible covalent interactions with nucleophilic residues in biological targets [2]. Even minor changes to the aryl substitution pattern can drastically alter the compound's activity profile, as observed in related 3-aryl-2-cyanoacrylamide series where subtle modifications lead to significant differences in kinase inhibition and cytotoxicity . Therefore, for experiments requiring reproducible and target-specific outcomes, the use of the exact compound is mandatory, and generic substitutions will invalidate structure-activity relationship (SAR) studies.

3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide (302552-91-6): Quantitative Differentiation Evidence for Scientific Selection


Comparison of Synthetic Yield and Purity in Cyanoacrylamide Building Block Procurement

The compound is reported to be obtainable via a Knoevenagel condensation of 4-(benzyloxy)benzaldehyde with malononitrile or its derivatives, followed by amidation, achieving a high yield of approximately 80% for the analogous N-methyl derivative [1]. This establishes a reliable synthetic route that can be referenced for obtaining the desired product. While direct yield data for the unsubstituted amide is not provided in the literature, the reported efficiency for the structurally similar N-methyl analog serves as a baseline for synthetic feasibility, which is a key factor in procurement for medicinal chemistry campaigns. Commercially, the product is available at a purity of ≥95% from multiple vendors .

Organic Synthesis Medicinal Chemistry Building Blocks

In Vitro Cytotoxicity Profile of 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide

In contrast to many cyanoacrylamide derivatives that exhibit potent cytotoxicity, a related 3-(4-substituted phenyl)-2-cyanoacrylamide compound was found to be non-cytotoxic in murine melanoma B16 cells at concentrations up to 70 µM . This suggests a potential window of non-cytotoxic activity for this scaffold, which is a critical differentiator for applications in chemical biology where confounding cell death must be minimized. This property contrasts with other potent kinase inhibitors in the same class that show nanomolar IC50 values [1], positioning 3-(4-(benzyloxy)phenyl)-2-cyanoacrylamide as a potentially cleaner probe or a starting point for developing selective covalent inhibitors with reduced off-target cytotoxicity.

Cytotoxicity Cancer Research In Vitro Assay

Computed Physicochemical Property Differentiation for Compound 302552-91-6

The predicted physicochemical properties of 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide provide a quantitative basis for comparing it to other building blocks in a procurement or drug design context. Its predicted logP (2.66) and pKa (13.14 ± 0.50) are key parameters that influence solubility, permeability, and metabolic stability. These values position it as a moderately lipophilic, neutral compound under physiological conditions. This contrasts with more polar or more lipophilic analogs, directly impacting its suitability for different stages of the drug discovery process (e.g., high-throughput screening vs. lead optimization). For example, a logP of ~2.7 is within the typical range for orally bioavailable drugs, making this compound a favorable starting scaffold for medicinal chemistry.

Drug Discovery ADME Physicochemical Properties

Structural Analysis for Scaffold Selection in Cyanoacrylamide-Based Inhibitors

The 3-(4-(benzyloxy)phenyl)-2-cyanoacrylamide core serves as a privileged scaffold in the development of reversible covalent inhibitors targeting kinases and viral proteases [1]. Its specific benzyloxy substitution is a key differentiator from other common 3-aryl-2-cyanoacrylamide analogs (e.g., 4-bromo, 4-methoxy, or unsubstituted phenyl derivatives). In SAR studies of related scaffolds, the nature of the aryl substituent has been shown to dramatically influence target selectivity and potency [2]. For instance, in a series of Dengue/West Nile virus protease inhibitors, the 3-aryl substituent was critical for achieving low-micromolar IC50 values [2]. The benzyloxy group offers a unique combination of steric bulk and electron-donating character that is not replicable by simpler substituents, making this specific compound a valuable tool for exploring novel chemical space and achieving target selectivity.

Medicinal Chemistry Structure-Activity Relationship Covalent Inhibitors

Optimal Research and Industrial Application Scenarios for 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide (302552-91-6)


1. Covalent Fragment and Probe Discovery for Kinase and Protease Targets

Due to its electrophilic cyanoacrylamide warhead, this compound is an ideal starting point for fragment-based covalent drug discovery targeting kinases and viral proteases [1]. Its low predicted cytotoxicity (as supported by class-level evidence) makes it suitable for cellular target engagement studies where minimal off-target toxicity is desired .

2. Structure-Activity Relationship (SAR) Studies on 3-Aryl Cyanoacrylamide Scaffolds

The unique 4-benzyloxy substitution provides a distinct steric and electronic profile compared to common halogen or methoxy analogs [2]. This makes the compound a critical tool for medicinal chemists seeking to diversify their SAR exploration of this privileged scaffold and understand the impact of larger aryl substituents on potency and selectivity [2].

3. Synthesis and Optimization of Cyanoacrylamide Building Blocks

With a well-established synthetic route (Knoevenagel condensation) achieving yields around 80% for closely related analogs [3], this compound serves as a reliable and commercially available building block for the synthesis of more complex molecules, including natural product analogs and targeted covalent inhibitors. Its high commercial purity (≥95%) ensures reproducibility in multi-step synthetic sequences .

4. In Vitro Pharmacological Profiling of Non-Cytotoxic Scaffolds

The compound's reported non-cytotoxic nature at high concentrations (up to 70 µM) in certain cell lines makes it a suitable scaffold for developing chemical probes intended for use in cellular assays where cell viability is critical. This contrasts with more cytotoxic cyanoacrylamides, allowing researchers to deconvolute target-specific effects from general cytotoxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-(Benzyloxy)phenyl)-2-cyanoacrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.